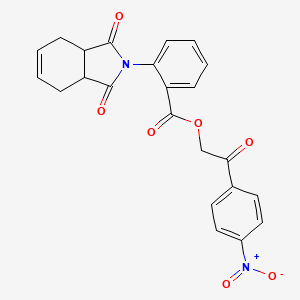![molecular formula C25H24N4O4 B11621234 (5Z)-3-benzyl-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)imidazolidine-2,4-dione](/img/structure/B11621234.png)
(5Z)-3-benzyl-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-3-Benzyl-5-({1-[2-(Morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methyliden)imidazolidin-2,4-dion ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Indol-Rest mit einem Imidazolidin-2,4-dion-Kern kombiniert
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (5Z)-3-Benzyl-5-({1-[2-(Morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methyliden)imidazolidin-2,4-dion umfasst typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung des Indol-Derivats, gefolgt von der Einführung der Morpholin-4-yl-Gruppe. Der letzte Schritt beinhaltet die Bildung des Imidazolidin-2,4-dion-Rings durch eine Cyclisierungsreaktion. Häufig verwendete Reagenzien in diesen Schritten umfassen verschiedene Säuren, Basen und Katalysatoren, um die Reaktionen unter kontrollierten Bedingungen zu ermöglichen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung des Synthesewegs umfassen, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren, ein Hochdurchsatzscreening von Reaktionsbedingungen und die Entwicklung effizienter Reinigungsverfahren wie Kristallisation oder Chromatographie umfassen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-benzyl-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)imidazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the morpholin-4-yl group. The final step involves the formation of the imidazolidine-2,4-dione ring through a cyclization reaction. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(5Z)-3-Benzyl-5-({1-[2-(Morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methyliden)imidazolidin-2,4-dion kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Mitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nukleophile oder elektrophile Substitutionsreaktionen können auftreten, abhängig von den vorhandenen funktionellen Gruppen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Halogenierungsmittel wie N-Bromsuccinimid für die elektrophile Substitution.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Carbonsäuren oder Ketone ergeben, während die Reduktion Alkohole oder Amine produzieren könnte.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht die Erforschung neuer Reaktionswege und die Entwicklung neuer synthetischer Methoden.
Biologie
In der biologischen Forschung kann (5Z)-3-Benzyl-5-({1-[2-(Morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methyliden)imidazolidin-2,4-dion auf seine potenziellen biologischen Aktivitäten wie antimikrobielle, Antikrebs- oder entzündungshemmende Eigenschaften untersucht werden.
Medizin
In der pharmazeutischen Chemie könnte diese Verbindung als Leitverbindung für die Entwicklung neuer Medikamente dienen. Ihre Struktur ermöglicht Modifikationen, die ihre pharmakologischen Eigenschaften verbessern und potenzielle Nebenwirkungen reduzieren können.
Industrie
Im Industriesektor könnte diese Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Polymeren oder Beschichtungen eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von (5Z)-3-Benzyl-5-({1-[2-(Morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methyliden)imidazolidin-2,4-dion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen könnten Enzyme, Rezeptoren oder andere Proteine sein, die eine Rolle in verschiedenen biologischen Signalwegen spielen. Die Wirkungen der Verbindung werden durch die Bindung an diese Zielstrukturen vermittelt, was zu Veränderungen ihrer Aktivität und nachfolgenden biologischen Reaktionen führt.
Wirkmechanismus
The mechanism of action of (5Z)-3-benzyl-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (5Z)-3-Benzyl-5-({1-[2-(Piperidin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methyliden)imidazolidin-2,4-dion
- (5Z)-3-Benzyl-5-({1-[2-(Pyrrolidin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methyliden)imidazolidin-2,4-dion
Einzigartigkeit
Die Einzigartigkeit von (5Z)-3-Benzyl-5-({1-[2-(Morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methyliden)imidazolidin-2,4-dion liegt in seiner spezifischen Kombination von funktionellen Gruppen und strukturellen Motiven. Dies ermöglicht es ihm, im Vergleich zu ähnlichen Verbindungen eine unterschiedliche chemische Reaktivität und biologische Aktivität zu zeigen. Das Vorhandensein der Morpholin-4-yl-Gruppe insbesondere kann einzigartige Eigenschaften in Bezug auf Löslichkeit, Stabilität und Zielspezifität verleihen.
Eigenschaften
Molekularformel |
C25H24N4O4 |
|---|---|
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
(5Z)-3-benzyl-5-[[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C25H24N4O4/c30-23(27-10-12-33-13-11-27)17-28-16-19(20-8-4-5-9-22(20)28)14-21-24(31)29(25(32)26-21)15-18-6-2-1-3-7-18/h1-9,14,16H,10-13,15,17H2,(H,26,32)/b21-14- |
InChI-Schlüssel |
DOKXIDKRDMUWKK-STZFKDTASA-N |
Isomerische SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)N(C(=O)N4)CC5=CC=CC=C5 |
Kanonische SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C=C4C(=O)N(C(=O)N4)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol](/img/structure/B11621157.png)
![9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621164.png)
![(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11621169.png)
![2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-ethylacetamide](/img/structure/B11621172.png)
![2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-{1-benzyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}acetohydrazide](/img/structure/B11621173.png)
![6-[4-(Propan-2-yl)phenyl]benzo[a]phenazin-5-yl acetate](/img/structure/B11621176.png)
![Dimethyl 4-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11621177.png)
![2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B11621184.png)
![2-(3-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(4-methylphenyl)acetamide](/img/structure/B11621187.png)
![3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11621189.png)

![7-Methyl-2-(4-morpholinyl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11621200.png)

![(5E)-5-benzylidene-2-(2-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11621209.png)
